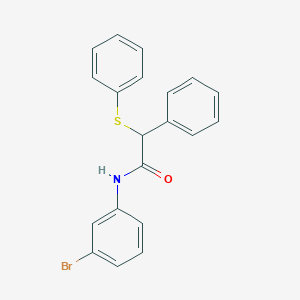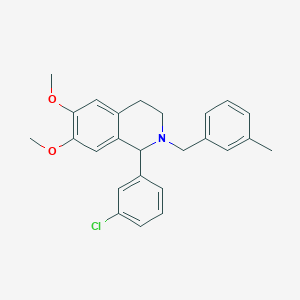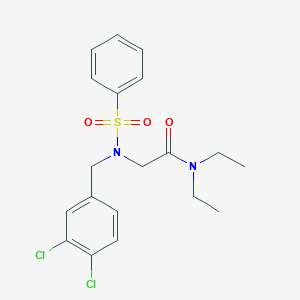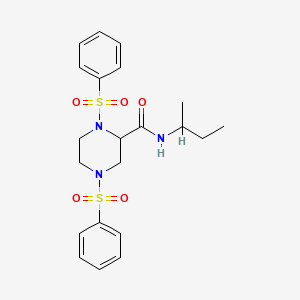
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine, also known as Mefloquine, is a synthetic antimalarial drug that has been used for over three decades. Mefloquine is a member of the 4-aminoquinoline family of drugs and is structurally related to quinine and chloroquine. Mefloquine is a potent and effective antimalarial drug that has been used to treat and prevent malaria caused by Plasmodium falciparum and Plasmodium vivax.
Mechanism of Action
The exact mechanism of action of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine is not fully understood. It is believed that 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine acts by inhibiting the heme detoxification process in the parasite, leading to the accumulation of toxic heme and subsequent death of the parasite. 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine may also act by inhibiting the protein synthesis in the parasite.
Biochemical and Physiological Effects
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species in the parasite, leading to oxidative stress and subsequent death of the parasite. 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has also been shown to inhibit the activity of the parasite's mitochondrial electron transport chain, leading to a decrease in ATP production and subsequent death of the parasite.
Advantages and Limitations for Lab Experiments
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has several advantages for lab experiments. It is a potent and effective antimalarial drug that can be used to study the biology of the malaria parasite. 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has also been shown to have potential as an anticancer drug, making it a useful tool for cancer research. However, 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has some limitations for lab experiments. It is a toxic drug that can cause side effects in humans, making it difficult to use in clinical studies. 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine is also a relatively expensive drug, making it less accessible for research purposes.
Future Directions
There are several future directions for the study of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine. One direction is to further investigate the potential use of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine as an anticancer drug. Another direction is to study the mechanism of action of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine in more detail, to better understand how it works and how it can be optimized for use in the treatment of malaria and other diseases. Additionally, there is a need to develop new and more effective antimalarial drugs, and 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine may serve as a starting point for the development of new drugs.
Synthesis Methods
The synthesis of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine involves a multi-step process that starts with the reaction of 2,4-dichloro-5-(3,4-dimethoxyphenyl)-pyrimidine with 8-aminoquinoline in the presence of a base to form the intermediate 4-(8-amino-5-quinolinyl)-6-methyl-2-pyrimidinamine. The intermediate is then reacted with methyl iodide in the presence of a base to form the final product, 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine.
Scientific Research Applications
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has been extensively studied for its antimalarial properties. It has been used in the treatment and prevention of malaria in endemic regions. 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has also been studied for its potential use in the treatment of other diseases such as cancer, autoimmune diseases, and viral infections. 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has been shown to have antitumor activity in several cancer cell lines, and it has been suggested that it may have potential as an anticancer drug.
properties
IUPAC Name |
4-(8-methoxyquinolin-5-yl)-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-8-12(19-15(16)18-9)10-5-6-13(20-2)14-11(10)4-3-7-17-14/h3-8H,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJRLBBCYTWUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5147276.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)


![2H,5'H-spiro[acenaphthylene-1,6'-diindeno[1,2-b:2',1'-e]pyridine]-2,5',7'(12'H)-trione](/img/structure/B5147327.png)

![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![benzyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5147357.png)
![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-pyridinylthio)acetamide](/img/structure/B5147382.png)
![4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5147385.png)